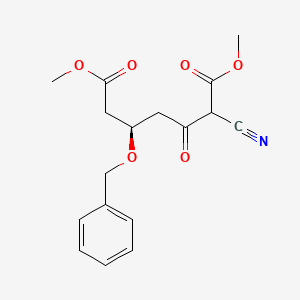
Heptanedioic acid, 2-cyano-3-oxo-5-(phenylmethoxy)-, 1,7-dimethyl ester, (5R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptanedioic acid, 2-cyano-3-oxo-5-(phenylmethoxy)-, 1,7-dimethyl ester, (5R)- is a complex organic compound with a unique structure that includes a cyano group, an oxo group, and a phenylmethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Heptanedioic acid, 2-cyano-3-oxo-5-(phenylmethoxy)-, 1,7-dimethyl ester, (5R)- typically involves multi-step organic reactions. The process begins with the preparation of the core heptanedioic acid structure, followed by the introduction of the cyano, oxo, and phenylmethoxy groups through specific reagents and catalysts. The reaction conditions often require controlled temperatures, pH levels, and the use of solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.
化学反応の分析
Types of Reactions
Heptanedioic acid, 2-cyano-3-oxo-5-(phenylmethoxy)-, 1,7-dimethyl ester, (5R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or reduce the cyano group to an amine.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
Heptanedioic acid, 2-cyano-3-oxo-5-(phenylmethoxy)-, 1,7-dimethyl ester, (5R)- has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties, including its use as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial materials.
作用機序
The mechanism of action of Heptanedioic acid, 2-cyano-3-oxo-5-(phenylmethoxy)-, 1,7-dimethyl ester, (5R)- involves its interaction with specific molecular targets and pathways. The cyano and oxo groups may participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological processes. The phenylmethoxy group can enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems.
類似化合物との比較
Similar Compounds
Heptanedioic acid, 2-cyano-3-oxo-5-(methoxy)-, 1,7-dimethyl ester: Lacks the phenyl group, which may affect its chemical and biological properties.
Heptanedioic acid, 2-cyano-3-oxo-5-(phenylmethoxy)-, 1,7-diethyl ester: Has ethyl groups instead of methyl groups, potentially altering its reactivity and interactions.
Heptanedioic acid, 2-cyano-3-oxo-5-(phenylmethoxy)-, 1,7-dimethyl ester, (5S)-: The stereochemistry is different, which can significantly impact its biological activity and interactions.
Uniqueness
Heptanedioic acid, 2-cyano-3-oxo-5-(phenylmethoxy)-, 1,7-dimethyl ester, (5R)- is unique due to its specific combination of functional groups and stereochemistry
特性
分子式 |
C17H19NO6 |
|---|---|
分子量 |
333.3 g/mol |
IUPAC名 |
dimethyl (5R)-2-cyano-3-oxo-5-phenylmethoxyheptanedioate |
InChI |
InChI=1S/C17H19NO6/c1-22-16(20)9-13(24-11-12-6-4-3-5-7-12)8-15(19)14(10-18)17(21)23-2/h3-7,13-14H,8-9,11H2,1-2H3/t13-,14?/m1/s1 |
InChIキー |
PAVVIPCWDJVBQH-KWCCSABGSA-N |
異性体SMILES |
COC(=O)C[C@@H](CC(=O)C(C#N)C(=O)OC)OCC1=CC=CC=C1 |
正規SMILES |
COC(=O)CC(CC(=O)C(C#N)C(=O)OC)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


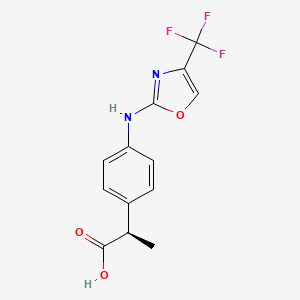
![2-([1,1'-Biphenyl]-4-yl)-6-methylbenzo[b]thiophene](/img/structure/B15062268.png)




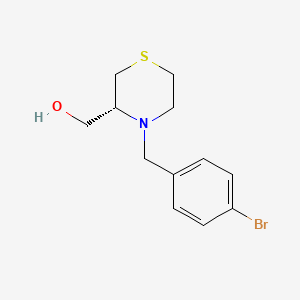
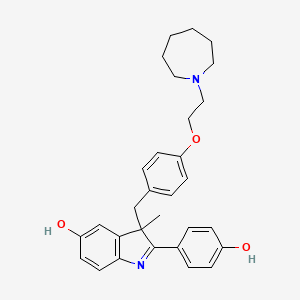
![2-((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)pyridine](/img/structure/B15062320.png)
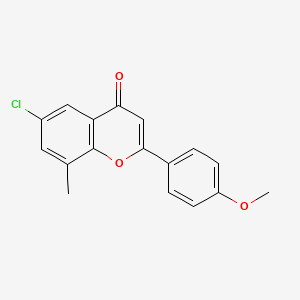
![N-[2,6-Di(propan-2-yl)phenyl]benzenecarboximidoyl chloride](/img/structure/B15062330.png)
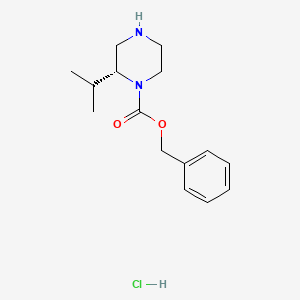
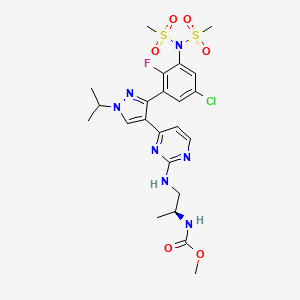
![[(1S,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B15062337.png)
